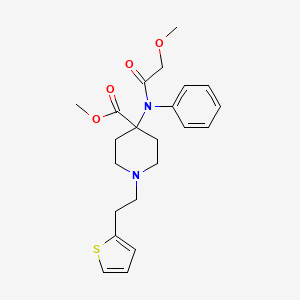
Thiafentanil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiafentanil is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Wissenschaftliche Forschungsanwendungen
Anesthesia in Wildlife
- Pronghorns : Thiafentanil was effective in anesthetizing pronghorns, showing rapid induction and recovery times, deemed more effective than other anesthetic regimens like carfentanil-xylazine, ketamine-xylazine, or tiletamine-zolazepam-xylazine (Kreeger et al., 2001).
- Axis Deer : A study on male Axis deer compared this compound-medetomidine-ketamine with medetomidine-ketamine, finding that while this compound resulted in rapid induction, it also caused unpredictable inductions and significant respiratory and metabolic disturbances (Smith et al., 2006).
- African Buffalo : this compound oxalate, combined with azaperone, provided fast induction and smooth recovery when immobilizing African buffaloes, indicating its effectiveness for wildlife immobilization in nature reserves (Szabó et al., 2015).
- Moose : this compound was found effective for immobilizing free-ranging moose, although it was associated with hypoxemia and varying degrees of respiratory and metabolic acidosis (Barros et al., 2018).
- Caribou : In a study of free-ranging caribou calves, a this compound-azaperone-xylazine combination was compared with carfentanil-xylazine, showing that this compound provided similar induction times but shorter recovery times (Lian et al., 2016).
Other Applications
- Controlled Substance Classification : this compound was placed into schedule II of the Controlled Substances Act, indicating its significance and regulatory status in scientific and medical applications (Federal Register, 2016).
- Secondary Exposure Risks : A case of inadvertent ingestion of this compound by a captive mountain lion highlighted the potential risks of secondary exposure and the importance of proper disposal of carcasses of animals immobilized with this compound (Wolfe & Miller, 2005).
Eigenschaften
CAS-Nummer |
101345-60-2 |
|---|---|
Molekularformel |
C22H28N2O4S |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C22H28N2O4S/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19/h3-9,16H,10-15,17H2,1-2H3 |
InChI-Schlüssel |
HFRKHTCPWUOGHM-UHFFFAOYSA-N |
SMILES |
COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
Kanonische SMILES |
COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
Synonyme |
A-3080 A3080 thiafentanil |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




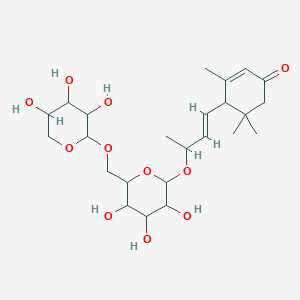
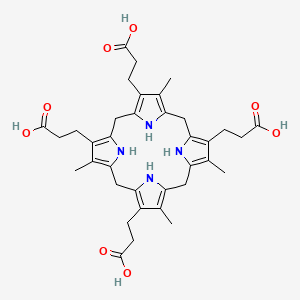
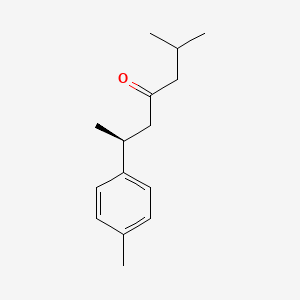
![4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1254682.png)
![(1R,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1254683.png)
![3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1254686.png)

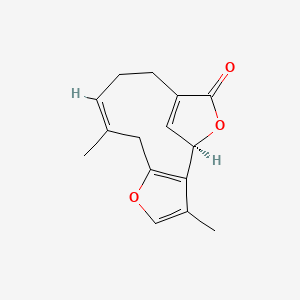
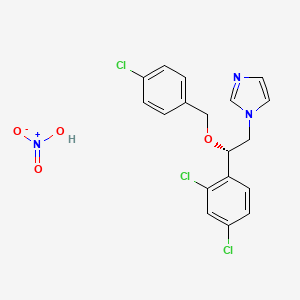
![(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254691.png)
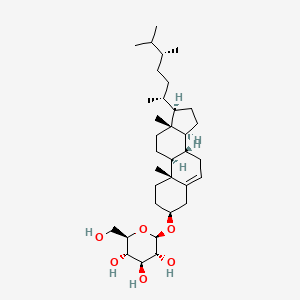
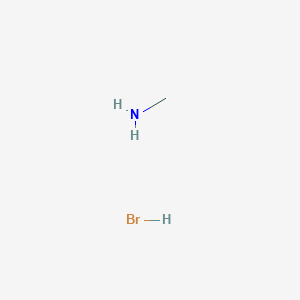
![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)